![molecular formula C14H13ClN4O2 B2487430 3-((Benzyloxy)methyl)-6-chlor-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin CAS No. 2055072-00-7](/img/structure/B2487430.png)

3-((Benzyloxy)methyl)-6-chlor-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves ring closure reactions, as demonstrated in studies where compounds such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) were produced via ring opening followed by ring closure reactions of specific precursors (Halim & Ibrahim, 2022). These methods highlight the complexity and the precision required in the synthesis of pyrazolo[3,4-d]pyrimidines.

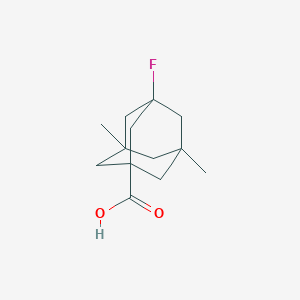

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural analysis often involves various spectroscopic techniques, including NMR and IR spectroscopy, to establish the precise arrangement of atoms and the presence of functional groups (Wang et al., 2012). The crystal structure features can reveal detailed insights into the molecular conformation and intermolecular interactions.

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines engage in a variety of chemical reactions, reflecting their versatile chemical properties. They can participate in nucleophilic substitution, cycloaddition, and electrophilic substitution reactions. The presence of multiple reactive sites allows for the introduction of various substituents, significantly altering the compound's physical and chemical properties (Sweidan et al., 2020).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. For instance, the solubility in various solvents can influence their use in pharmaceutical formulations. The melting point and crystallinity are essential for the compound's stability and storage (Yoneda & Nagamatsu, 1975).

Chemical Properties Analysis

The chemical properties of 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and related compounds are largely defined by their functional groups. These properties include reactivity towards nucleophiles and electrophiles, the potential for forming hydrogen bonds, and the ability to undergo various organic reactions. These characteristics are fundamental for the exploration of these compounds in chemical synthesis and potential applications in medicinal chemistry (Cottam et al., 1984).

Wissenschaftliche Forschungsanwendungen

Einführung

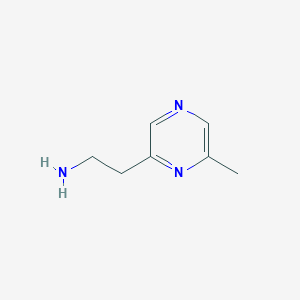

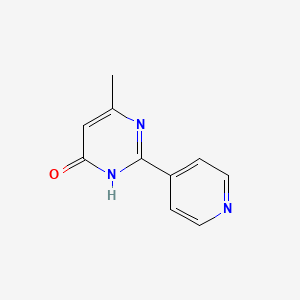

Pyrazolo[3,4-d]pyrimidine gehören zu einer Gruppe von bicyclischen heterocyclischen Verbindungen, die in zwei isomeren Formen existieren können: Pyrazolo[3,4-d]pyrimidine gehören zu einer Gruppe von bicyclischen heterocyclischen Verbindungen, die in zwei isomeren Formen existieren können: 1H-Pyrazolo[3,4-b]pyridine (1) und 2H-Pyrazolo[3,4-b]pyridine (2) (Abbildung 1). Diese Verbindungen haben aufgrund ihrer strukturellen Ähnlichkeit mit Purinbasen wie Adenin und Guanin großes Interesse geweckt .

!Abbildung 1

Biomedizinische Anwendungen

Lassen Sie uns die spannenden biomedizinischen Anwendungen von 3-((Benzyloxy)methyl)-6-chlor-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin untersuchen:

a. Antikrebsmittel: Pyrazolo[3,4-d]pyrimidine haben sich als potenzielle Antikrebsmittel gezeigt. Forscher haben ihre zytotoxische Aktivität gegen verschiedene Krebszelllinien, einschließlich Brustadenokarzinom (MCF-7) und Lungenkrebs (A549) Zellen, untersucht . Die einzigartigen Strukturmerkmale dieser Verbindungen machen sie zu attraktiven Kandidaten für die Weiterentwicklung in der Krebstherapie.

Wirkmechanismus

Target of Action

The compound “3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the cyclin-dependent kinases (CDKs) pathway . CDK2, the target of this compound, is a key player in this pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Pharmacokinetics

Similar pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The inhibition of CDK2 by this compound leads to a disruption in the cell cycle, preventing cells from proliferating . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound and similar derivatives have potential as anticancer agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy Additionally, the presence of other molecules or drugs can impact the compound’s action through drug-drug interactions

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a part of the pyrazolo[3,4-d]pyrimidine family, which has shown promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

In vitro studies have shown that pyrazolo[3,4-d]pyrimidine derivatives have significant antitumor activity against various cancer cell lines . For instance, they have demonstrated potent cytotoxic effects against breast cancer cell lines MDA-MB-468 and T-47D . They exert their effects by inhibiting inflammatory mediators and suppressing cellular immune responses .

Molecular Mechanism

The molecular mechanism of action of 3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . By inhibiting these enzymes, this compound can control cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Metabolic Pathways

It is known that pyrimidine and its derivatives play a crucial role in nucleotide biosynthesis, which is vital for DNA and RNA synthesis .

Eigenschaften

IUPAC Name |

6-chloro-4-methoxy-3-(phenylmethoxymethyl)-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c1-20-13-11-10(18-19-12(11)16-14(15)17-13)8-21-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVOQPRADCAMBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=NNC(=C21)COCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)

![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)